methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.:
Cat. No.: VC18632344
Molecular Formula: C11H10BrN3O2
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrN3O2 |
|---|---|
| Molecular Weight | 296.12 g/mol |
| IUPAC Name | methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3 |
| Standard InChI Key | IIXXWKGMIFWTJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,3-triazole ring substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxylate ester, and at the 5-position with a methyl group. X-ray crystallography reveals a planar triazole ring with bond lengths of 1.34–1.38 Å for N–N and N–C bonds, consistent with aromatic character . The bromophenyl group adopts a nearly perpendicular orientation relative to the triazole plane, minimizing steric hindrance .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | 2151.61(12) ų |
| Z | 4 |
| Density | 1.65 g/cm³ |
Physicochemical Characteristics
The compound exhibits a melting point of 192°C and a boiling point of 507.7°C at 760 mmHg . Its solubility profile is dominated by polarity: sparingly soluble in water but highly soluble in dimethylformamide (DMF) and dichloromethane (DCM). The logP value of 2.8 indicates moderate lipophilicity, suitable for membrane permeability in biological systems .
Synthesis and Optimization
Huisgen 1,3-Dipolar Cycloaddition
The most common synthetic route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 4-bromophenyl azide with methyl propiolate in the presence of Cu(I) yields the target compound with 70–85% efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >90% .
Table 2: Synthetic Conditions and Yields
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional CuAAC | CuSO₄·5H₂O | 25 | 12 h | 78 |
| Microwave-Assisted | CuI | 150 | 15 min | 92 |
| Phase-Transfer Catalysis | TBAB | 40 | 4 h | 68 |
Post-Synthetic Modifications
Hydrolysis of the methyl ester under basic conditions (e.g., KOH/EtOH) produces 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-34-2), a precursor for amide and polymer derivatives . Bromine at the para position facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl group diversification .
Biological Activities and Mechanisms
Antifungal and Antibacterial Efficacy
In vitro studies demonstrate potent activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL) . The mechanism involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking simulations reveal hydrogen bonding between the triazole N3 atom and CYP51’s heme iron .
Table 3: Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 32 | Caspase-3 activation |
| A549 | 45 | Bcl-2 suppression |
| HeLa | 58 | ROS generation |
Anti-Inflammatory Activity
At 10 µM, the compound reduces TNF-α production in LPS-stimulated macrophages by 65%, comparable to dexamethasone. This effect is attributed to NF-κB pathway inhibition via IκBα stabilization .
Applications in Materials Science
Coordination Polymers
The carboxylate group facilitates metal-organic framework (MOF) formation with Cu(II) and Zn(II). A Zn-based MOF exhibits a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g, suitable for CO capture .
Corrosion Inhibition
Electrochemical studies on mild steel in 1 M HCl show 88% inhibition efficiency at 500 ppm, outperforming benzotriazole. Adsorption follows the Langmuir isotherm, with a free energy () of −37.2 kJ/mol, indicating chemisorption .
Comparison with Analogues
Replacing the 4-bromophenyl group with 4-chlorophenyl (CAS 1283434-04-7) reduces antifungal activity (MIC = 32 µg/mL vs. 8 µg/mL) . Conversely, substituting the methyl ester with a carboxylic acid (CAS 20725-34-2) enhances water solubility but decreases cell permeability .
Recent Advances and Future Directions
Recent studies focus on nanoparticle drug delivery systems. Gold nanoparticles functionalized with the compound show 3-fold enhanced anticancer efficacy against MCF-7 cells due to improved cellular uptake. Future research should explore structure-activity relationships (SAR) of halogen substituents and scale-up synthesis via continuous flow reactors.
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